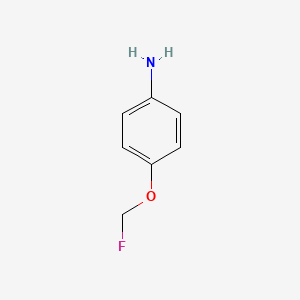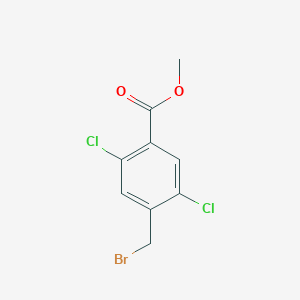
1-(trans-2-Phenylethenyl)-4-(phenylethynyl)benzene; 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(trans-2-Phenylethenyl)-4-(phenylethynyl)benzene; 97% is a useful research compound. Its molecular formula is C22H16 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(trans-2-Phenylethenyl)-4-(phenylethynyl)benzene; 97% is 280.125200510 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(trans-2-Phenylethenyl)-4-(phenylethynyl)benzene; 97% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(trans-2-Phenylethenyl)-4-(phenylethynyl)benzene; 97% including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photophysical Properties and Molecular Electronics
A study by Levitus et al. (2001) on 1,4-bis(phenylethynyl)benzene explores the effects of chromophore aggregation and planarization, important for understanding the photophysics of poly(phenyleneethynylene)s (PPEs). The findings suggest that planarization leads to modest shifts in emission wavelengths, preserving the vibronic structure and high emission quantum yield, which is crucial for designing molecular electronics and light-harvesting assemblies (Levitus et al., 2001).
Sudeep et al. (2006) highlight the photochemical reactivity and excited-state interactions of phenyleneethynylene oligomers, underlining their potential in molecular linkers for energy harvesting and electronic devices. The study showcases the oligomers' ability to transfer charge/excitation energy efficiently, a property valuable for applications in molecular electronics (Sudeep et al., 2006).
Liquid Crystalline Behavior
Lydon et al. (2008) investigate the liquid crystalline phases of alkoxy-substituted derivatives of 1,4-bis(phenylethynyl)benzene, revealing the stabilization of smectic and nematic phases by longer alkoxy substituents. This work provides a foundation for exploring the phase behavior of similar compounds in the context of advanced materials and displays (Lydon et al., 2008).
Optical and Electronic Properties
The study by Hodecker et al. (2020) delves into the twisting and bending of photo-excited phenylethynylbenzenes, offering insights into how molecular orientation affects optical properties. This research is pertinent for developing materials with specific photophysical characteristics, including fluorescence and light absorption (Hodecker et al., 2020).
Li et al. (2013) synthesize 1,4-bis(phenylethynyl)benzene derivatives to explore their application in blue phase liquid crystal compositions. The study underscores the impact of different substituents on thermal and optical properties, highlighting the potential of these compounds in creating liquid crystal mixtures with desirable anisotropy and phase behavior (Li et al., 2013).
Propriétés
IUPAC Name |
1-[(E)-2-phenylethenyl]-4-(2-phenylethynyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-11,13,15-18H/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWXLKXVVDEMKD-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C#CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










carbamate](/img/structure/B6325879.png)



